methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14666968
InChI: InChI=1S/C21H14F3N3O3/c1-29-20(28)16-10-18(12-2-8-15(9-3-12)30-21(23)24)26-19-17(16)11-25-27(19)14-6-4-13(22)5-7-14/h2-11,21H,1H3
SMILES:
Molecular Formula: C21H14F3N3O3
Molecular Weight: 413.3 g/mol

methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14666968

Molecular Formula: C21H14F3N3O3

Molecular Weight: 413.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C21H14F3N3O3
Molecular Weight 413.3 g/mol
IUPAC Name methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C21H14F3N3O3/c1-29-20(28)16-10-18(12-2-8-15(9-3-12)30-21(23)24)26-19-17(16)11-25-27(19)14-6-4-13(22)5-7-14/h2-11,21H,1H3
Standard InChI Key JQSGPROBTOTNEJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines a pyrazolo[3,4-b]pyridine scaffold substituted at positions 1, 4, and 6. Position 1 is occupied by a 4-fluorophenyl group, while position 6 features a 4-(difluoromethoxy)phenyl substituent. The methyl ester at position 4 introduces hydrolytic instability, a trait exploitable in prodrug strategies.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1011400-18-2
Molecular FormulaC22H16F3N3O3
Molecular Weight427.38 g/mol
IUPAC NameMethyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

The planar pyrazolo[3,4-b]pyridine core facilitates π-π stacking interactions with biological targets, while the difluoromethoxy group enhances metabolic stability by resisting oxidative degradation.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the difluoromethoxy group (δ 6.8–7.2 ppm for aromatic protons, δ 3.9 ppm for methyl ester). Mass spectrometry confirms the molecular ion peak at m/z 427.38, consistent with the molecular formula.

Synthetic Methodologies

Multi-Step Synthesis

The synthesis involves three critical stages:

  • Formation of Pyrazolo[3,4-b]Pyridine Core: Cyclocondensation of 4-fluorophenylhydrazine with ethyl 3-oxo-3-(4-(difluoromethoxy)phenyl)propanoate under acidic conditions yields the intermediate pyrazolopyridine.

  • Esterification: Treatment with methanol and thionyl chloride introduces the methyl ester group.

  • Purification: Chromatographic techniques achieve >95% purity, as verified by high-performance liquid chromatography (HPLC).

Optimization Challenges

Key challenges include minimizing byproducts during cyclocondensation and enhancing esterification yields. Catalytic amounts of p-toluenesulfonic acid improve reaction efficiency, while low-temperature crystallization reduces impurity incorporation.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but high lipophilicity (logP = 3.8), favoring blood-brain barrier penetration. Stability studies indicate degradation at pH <5 due to ester hydrolysis, necessitating storage at 4°C in anhydrous conditions.

Table 2: Physicochemical Profile

ParameterValue
Melting Point168–171°C
logP3.8
Aqueous Solubility0.12 mg/mL (pH 7.4)
Plasma Protein Binding89% (human)

Biological Activity and Mechanism

Kinase Inhibition

Structural analogs of this compound demonstrate potent inhibition of cyclin-dependent kinases (CDKs) and Janus kinases (JAKs) . The difluoromethoxy group’s electron-withdrawing effects enhance binding affinity to ATP pockets, as shown in molecular docking studies .

Antiproliferative Effects

In vitro assays against MCF-7 breast cancer cells reveal an IC50 of 1.2 μM, comparable to doxorubicin. Mechanistic studies indicate G1 cell cycle arrest via downregulation of CDK4/6 and retinoblastoma protein phosphorylation .

Pharmacokinetic and Toxicological Profile

Metabolic Pathways

Hepatic microsomal studies identify primary metabolites:

  • Hydrolysis to the carboxylic acid derivative (major)

  • O-Demethylation of the difluoromethoxy group (minor)
    CYP3A4 and CYP2C9 are the predominant enzymes involved.

Acute Toxicity

Rodent studies report an LD50 of 320 mg/kg (oral), with hepatotoxicity observed at doses >100 mg/kg. No genotoxicity was detected in Ames tests.

Comparative Analysis with Structural Analogs

Isoxazole Derivatives

The isoxazolo[5,4-b]pyridine analog (CAS 1011398-65-4) exhibits reduced kinase affinity (IC50 = 5.7 μM vs. 1.2 μM) due to decreased planarity, highlighting the pyrazolo core’s superiority .

Piperidinylpyrazolopyridines

Patent US9150575B2 describes piperidinyl-substituted derivatives with enhanced solubility but lower blood-brain barrier penetration, underscoring the fluorophenyl groups’ role in CNS targeting .

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